molecular formula C8H11ClN2 B1443295 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride CAS No. 1187932-50-8

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Cat. No.: B1443295
CAS No.: 1187932-50-8
M. Wt: 170.64 g/mol
InChI Key: PLJSFXBUJVYUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a solid substance that is typically stored at room temperature under an inert atmosphere to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a pyridine derivative followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies .

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but may differ in their substituents and overall reactivity.

    Pyridine derivatives: Compounds with a pyridine ring can have varying functional groups, leading to different chemical and biological properties.

Biological Activity

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H12Cl2N2
  • Molecular Weight : 219.12 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The compound features a cyclopropanamine moiety attached to a pyridine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Binding : The compound has shown affinity for central nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases. This interaction suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
  • Inhibition Mechanisms : Preliminary studies indicate that this compound may inhibit specific enzymes or pathways involved in neurotransmitter regulation, enhancing acetylcholine levels in synaptic clefts .

Biological Activity Overview

Various studies have evaluated the biological activities of this compound. The following table summarizes key findings from research on its pharmacological effects:

Activity Target/Organism Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsEnhanced survival under stress

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies demonstrated that the compound exhibits anticancer activity by inducing apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This property positions it as a potential candidate for cancer therapy .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival during oxidative stress conditions, likely through modulation of antioxidant pathways and reduction of inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropane and pyridine moieties have been explored to enhance potency and selectivity:

  • Substituent Variations : Altering substituents on the pyridine ring has shown to impact receptor affinity and selectivity significantly.
  • Cyclopropane Modifications : Changes to the cyclopropane structure can influence metabolic stability and bioavailability.

Properties

CAS No.

1187932-50-8

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H

InChI Key

PLJSFXBUJVYUNW-UHFFFAOYSA-N

SMILES

C1CC1(C2=CN=CC=C2)N.Cl.Cl

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 4
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.